1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the 1,2,4-triazole ring in the structure contributes to its ability to form hydrogen bonds, enhancing its pharmacokinetic and pharmacological properties .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The 4-chlorobenzaldehyde undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole, followed by methylation using methyl iodide to introduce the methoxy group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as aromatase, inhibiting its activity and thereby reducing the synthesis of estrogen.
Pathways Involved: By inhibiting aromatase, the compound can reduce the proliferation of estrogen-dependent cancer cells, making it a potential therapeutic agent in the treatment of such cancers.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other similar compounds:
Properties
CAS No. |
112669-25-7 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methoxy-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(15-7-13-6-14-15)10(16)8-2-4-9(12)5-3-8/h2-7,11H,1H3 |
InChI Key |
DOWGHNWWZJUNBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Origin of Product |
United States |
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